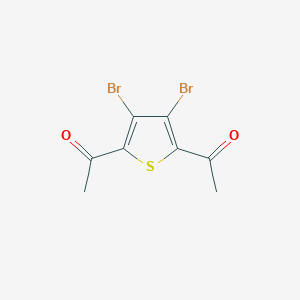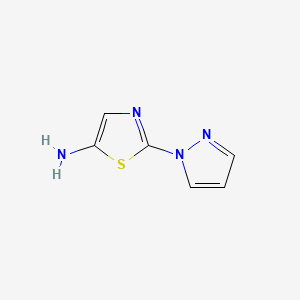
2-(1H-Pyrazol-1-yl)thiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Pyrazol-1-yl)thiazol-5-amine is a heterocyclic compound that combines the structural features of pyrazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-1-yl)thiazol-5-amine typically involves the reaction of pyrazole derivatives with thiazole precursors. One common method is the cyclization of appropriate hydrazonoyl chlorides with thioamides under basic conditions . The reaction conditions often include the use of organic solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
2-(1H-Pyrazol-1-yl)thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学的研究の応用
2-(1H-Pyrazol-1-yl)thiazol-5-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(1H-Pyrazol-1-yl)thiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
類似化合物との比較
Similar Compounds
N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines: Similar in structure but with a thiadiazole ring instead of a thiazole ring.
2-Amino-1,3,4-thiadiazole: Contains a thiadiazole ring and is known for its biological activities.
Uniqueness
2-(1H-Pyrazol-1-yl)thiazol-5-amine is unique due to its specific combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .
特性
分子式 |
C6H6N4S |
|---|---|
分子量 |
166.21 g/mol |
IUPAC名 |
2-pyrazol-1-yl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C6H6N4S/c7-5-4-8-6(11-5)10-3-1-2-9-10/h1-4H,7H2 |
InChIキー |
RXWYXOWZHSHCOH-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)C2=NC=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



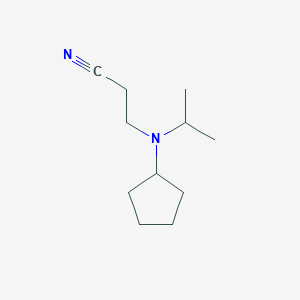
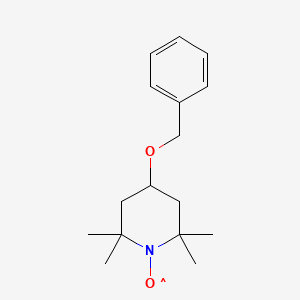
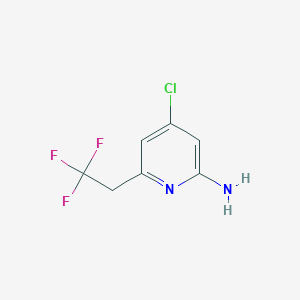
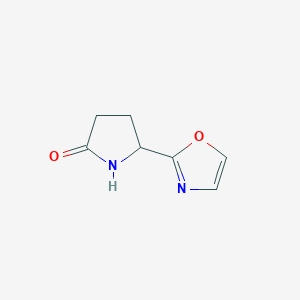

![2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid](/img/structure/B12973803.png)
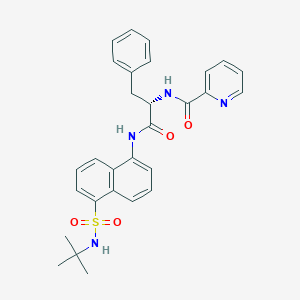
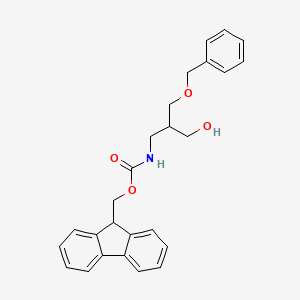
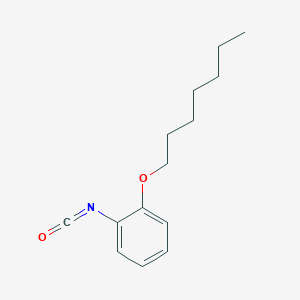
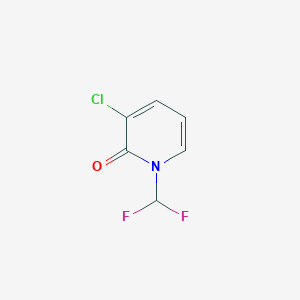
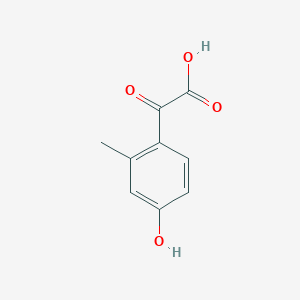
![(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B12973845.png)
